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molecular formula C6H4ClNO B112261 3-Chloropyridine-2-carboxaldehyde CAS No. 206181-90-0

3-Chloropyridine-2-carboxaldehyde

Cat. No. B112261
M. Wt: 141.55 g/mol
InChI Key: QXNVCYJXFQPEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772307B2

Procedure details

A 2.5 M solution of n-butyllithium (96 ml, 240 ml) in n-hexane was added to a solution of N,N dimethylaminoethanol (10.65 g, 120 mmol) in abs. THF (70 ml) at −5° C. under argon within 25 min. The reaction mixture was stirred for 30 min at 0° C. and cooled down to −70° C. At a temperature of −70 to −65° C., a solution of 3-chloropyridine (3.8 ml, 4.5 g, 40 mmol) in abs. THF (60 ml) was added within 10 min and stirred for a further hour at this temperature. Abs. DMF (12.3 ml, 11.7 g, 160 mmol) in THF (100 ml) was then added within 15 min at −65 to −60° C. The dark brown solution was heated within 1 h to 10° C. At a temperature of −20 to −10° C., the reaction mixture was hydrolysed with sat. ammonium chloride solution (120 ml). The mixture was then stirred for 30 min at 0° C. The phases were not separated. The organic solvents were removed under vacuum. The residue was extracted with DCM (120 ml). The phases were separated. The aqueous phase was extracted with DCM (3×120 ml). The organic phases were combined and concentrated without drying. The residue was a brown oil which was further purified by adding water (4×50 ml) and decanting. After the addition of DCM (250 ml) and sodium sulphate, the mixture was dried overnight and then concentrated. The crude product of the 3-chloropyridine-2-carbaldehyde (F) was obtained as a hydrate (brown oil 8.73 g, theoretical yield 6.3 g). Chromatographic purification of the crude product was not possible. The crude product was used without further purification.
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
96 mL
Type
reactant
Reaction Step Three
Quantity
10.65 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
3.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
12.3 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
120 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH3:6][N:7]([CH2:9][CH2:10][OH:11])C.[Cl:12][C:13]1C=NC=[CH:17][CH:18]=1.CN(C=O)C.[Cl-].[NH4+]>CCCCCC.C1COCC1>[Cl:12][C:13]1[C:9]([CH:10]=[O:11])=[N:7][CH:6]=[CH:17][CH:18]=1 |f:4.5|

Inputs

Step One
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
96 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
10.65 g
Type
reactant
Smiles
CN(C)CCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
3.8 mL
Type
reactant
Smiles
ClC=1C=NC=CC1
Step Five
Name
Quantity
12.3 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
120 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down to −70° C
CUSTOM
Type
CUSTOM
Details
At a temperature of −70 to −65° C.
STIRRING
Type
STIRRING
Details
stirred for a further hour at this temperature
TEMPERATURE
Type
TEMPERATURE
Details
The dark brown solution was heated within 1 h to 10° C
CUSTOM
Type
CUSTOM
Details
At a temperature of −20 to −10° C.
STIRRING
Type
STIRRING
Details
The mixture was then stirred for 30 min at 0° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The phases were not separated
CUSTOM
Type
CUSTOM
Details
The organic solvents were removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with DCM (120 ml)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with DCM (3×120 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
without drying
CUSTOM
Type
CUSTOM
Details
was further purified
ADDITION
Type
ADDITION
Details
by adding water (4×50 ml)
CUSTOM
Type
CUSTOM
Details
decanting
ADDITION
Type
ADDITION
Details
After the addition of DCM (250 ml) and sodium sulphate
CUSTOM
Type
CUSTOM
Details
the mixture was dried overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C(=NC=CC1)C=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 8.73 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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